molecular formula CBr2F2Se B14544285 Bromo(difluoro)methaneselenenyl bromide CAS No. 62247-72-7

Bromo(difluoro)methaneselenenyl bromide

Cat. No.: B14544285
CAS No.: 62247-72-7
M. Wt: 288.79 g/mol
InChI Key: FHZQCCSUWQQFOO-UHFFFAOYSA-N
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Description

Bromo(difluoro)methaneselenenyl bromide: is an organoselenium compound characterized by the presence of bromine, fluorine, and selenium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromo(difluoro)methaneselenenyl bromide typically involves the reaction of difluoromethyl selenide with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

CF2HSe+Br2BrCF2SeBr\text{CF}_2\text{HSe} + \text{Br}_2 \rightarrow \text{BrCF}_2\text{SeBr} CF2​HSe+Br2​→BrCF2​SeBr

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bromo(difluoro)methaneselenenyl bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state selenium compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state selenium species.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Higher oxidation state selenium compounds.

    Reduction: Lower oxidation state selenium species.

    Substitution: Compounds where bromine atoms are replaced by other functional groups.

Scientific Research Applications

Bromo(difluoro)methaneselenenyl bromide has several applications in scientific research, including:

    Medicine: Investigated for its potential use in the development of selenium-based pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bromo(difluoro)methaneselenenyl bromide involves the interaction of its selenium center with various molecular targets. The selenium atom can participate in redox reactions, acting as an electrophile or nucleophile depending on the reaction conditions. The molecular pathways involved include the formation of selenoethers, selenoxides, and other selenium-containing intermediates.

Comparison with Similar Compounds

  • Bromo(difluoro)methaneselenenyl chloride
  • Bromo(difluoro)methaneselenenyl iodide
  • Difluoromethyl selenide

Comparison: Bromo(difluoro)methaneselenenyl bromide is unique due to the presence of both bromine and selenium atoms, which impart distinct reactivity and properties compared to similar compounds. The presence of fluorine atoms further enhances its chemical stability and reactivity, making it a valuable reagent in various synthetic applications.

Properties

CAS No.

62247-72-7

Molecular Formula

CBr2F2Se

Molecular Weight

288.79 g/mol

IUPAC Name

[bromo(difluoro)methyl] selenohypobromite

InChI

InChI=1S/CBr2F2Se/c2-1(4,5)6-3

InChI Key

FHZQCCSUWQQFOO-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)([Se]Br)Br

Origin of Product

United States

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